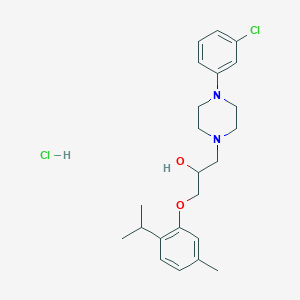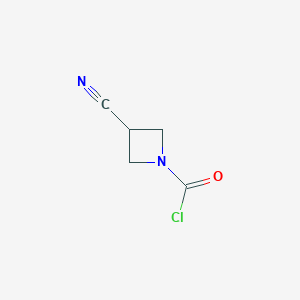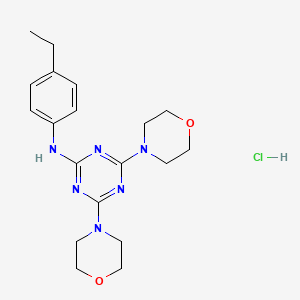
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been studied in the context of anti-tubercular agents . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of this compound features intermolecular hydrogen bonding . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths of 2.875 (5) and 2.833 (5) Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Research in analytical chemistry has explored the development of separation techniques for complex mixtures. For instance, Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, highlighting the method's promise for quality control in pharmaceutical formulations (Lei Ye et al., 2012).
Pharmacological Research
In pharmacology, compounds structurally related to 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide have been investigated for their potential in cancer therapy and enzyme inhibition. Vinaya Kambappa et al. (2017) synthesized novel derivatives and evaluated their efficacy in inhibiting angiogenesis using a chick chorioallantoic membrane model. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting a potential mechanism for anticancer effects (Vinaya Kambappa et al., 2017).
Material Science
In material science, the corrosion inhibitive behavior of related compounds on mild steel surfaces in acidic mediums has been studied. Manilal Murmu et al. (2019) synthesized Schiff bases and investigated their performances as corrosion inhibitors, combining experimental techniques with computational methods to understand the influence of molecular configuration on inhibition efficiency (Manilal Murmu et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to a disruption in the processes they regulate, such as cell growth and division .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a disruption in cell growth and division, potentially leading to cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-10-15(22-12-13)17(21)19-11-14-5-8-20(9-6-14)16-4-2-3-7-18-16/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDVNSYVIFQYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)
![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2937082.png)
![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2937089.png)



![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)